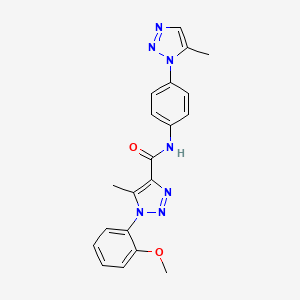

1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of a copper(I)-catalyzed azide–alkyne cycloaddition reaction . This reaction is regioselective, meaning it preferentially produces one structural isomer over another.

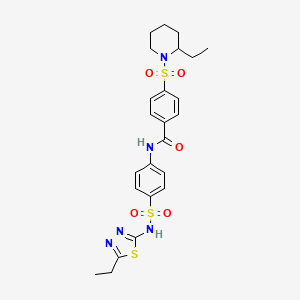

Molecular Structure Analysis

1,2,4-Triazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their ring structure. In the case of 1,2,4-triazoles, these elements are carbon and nitrogen .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on triazole derivatives, including compounds similar to the one mentioned, has demonstrated their synthesis and potential antimicrobial activities. These compounds are synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with significant antimicrobial properties against various microorganisms (Bektaş et al., 2007).

Cytotoxicity and Molecular Docking Studies

Another study focused on the design, synthesis, and evaluation of cytotoxicity of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives against breast cancer cell lines. These compounds showed good to promising cytotoxicity, indicating their potential as anticancer agents. Molecular docking studies further revealed their interactions with the tyrosine kinase active site, suggesting a mechanism for their anticancer activity (Shinde et al., 2022).

Practical Synthesis of CCR5 Antagonists

A practical method for synthesizing an orally active CCR5 antagonist was developed, highlighting the compound's potential application in treating conditions like HIV infection. This synthesis involves steps such as esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, showcasing the compound's versatility in medicinal chemistry applications (Ikemoto et al., 2005).

Novel Annulated Products from Aminonaphthyridinones

Research into the chemistry of compounds structurally related to the given compound has led to the discovery of novel heterocyclic systems. These studies involve complex reactions such as Hofmann rearrangement and attempts at Combes synthesis, contributing to the expansion of heterocyclic chemistry and providing insights into new therapeutic agents (Deady & Devine, 2006).

Fluorescent Triazole Derivatives

A study on the synthesis of fluorescent triazole derivatives revealed their potential as blue emitting fluorophores. These compounds were evaluated for their photophysical properties, demonstrating their usefulness in materials science and potentially in bioimaging applications (Padalkar et al., 2015).

Structure Determination and Chemical Analysis

The synthesis and structure determination of derivatives closely related to the given compound have been conducted, providing detailed insights into their chemical structures through techniques like NMR spectroscopy and single-crystal X-ray diffraction. Such studies are fundamental in drug development and materials science (Kariuki et al., 2022).

Mechanism of Action

While the specific mechanism of action for “1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide” is not known, 1,2,4-triazoles in general have been shown to have significant antibacterial activity . The mechanism of action of these compounds likely involves interaction with bacterial proteins or enzymes, disrupting their normal function and leading to cell death.

Future Directions

The development of new antibacterial agents incorporating the 1,2,4-triazole scaffold can help in dealing with the escalating problems of microbial resistance . Future research in this area may focus on the design and synthesis of novel 1,2,4-triazole derivatives with improved potency, spectrum of activity, and safety profiles.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c1-13-12-21-24-26(13)16-10-8-15(9-11-16)22-20(28)19-14(2)27(25-23-19)17-6-4-5-7-18(17)29-3/h4-12H,1-3H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGFLIOGDSKXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone](/img/structure/B2671942.png)

![N1-(4-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2671948.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2671949.png)

![N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2671952.png)

![2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]aceticacid](/img/structure/B2671955.png)

![2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2671956.png)